![molecular formula C22H23N5 B2522358 N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955306-36-2](/img/structure/B2522358.png)

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

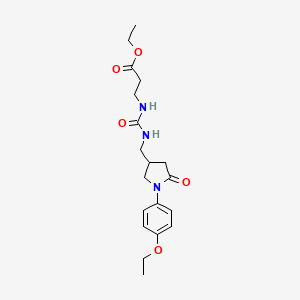

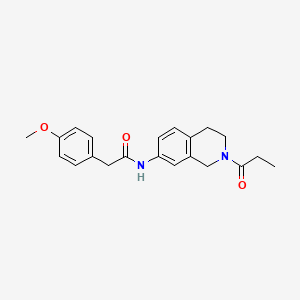

“N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of aromatic heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique

Anticancer Properties

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise as an anticancer agent. Researchers have explored its potential in inhibiting tumor growth and metastasis. The compound may interfere with key cellular processes, making it a subject of interest for cancer therapy .

Anti-inflammatory and Analgesic Activities

Studies suggest that this pyrazolo[3,4-d]pyrimidine derivative possesses anti-inflammatory and analgesic properties. It could potentially modulate inflammatory pathways and alleviate pain. Further investigations are needed to understand its mechanisms of action .

Antimicrobial Effects

The compound exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent, which could be valuable in combating infections .

Antihypertensive Properties

This compound may act as an antihypertensive agent by influencing blood pressure regulation. Its effects on vascular relaxation and hypertension management are areas of ongoing research .

Calcium Channel Antagonism

The compound has been studied for its calcium channel antagonistic effects. Calcium channels play a crucial role in cellular signaling, and modulating them could have therapeutic implications for cardiovascular diseases .

Potential as a Drug Scaffold

Given its diverse pharmacological activities, this pyrazolo[3,4-d]pyrimidine scaffold serves as a valuable starting point for designing novel drugs. Researchers explore its derivatives to optimize druglikeness and ADME-Tox properties .

Mécanisme D'action

are a type of bicyclic [6 + 6] systems . They have been synthesized as a result of a series of transformations including hydrolysis . These compounds have been applied on a large scale in the medical and pharmaceutical fields . Some of these compounds have shown significant inhibitory activity .

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . This reaction is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

N-benzyl-1-(3,5-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-20-13-25-27(22(20)24-15-23-21)19-11-16(2)10-17(3)12-19/h5-13,15H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHWVDSQCRPXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)

![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522295.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)